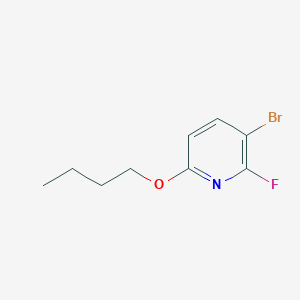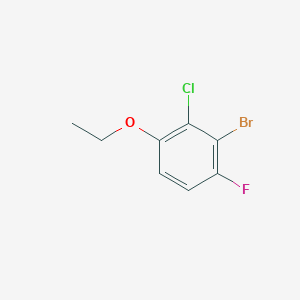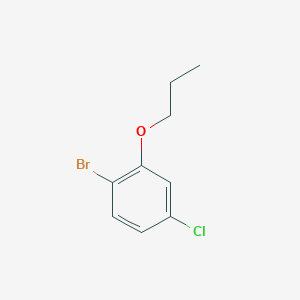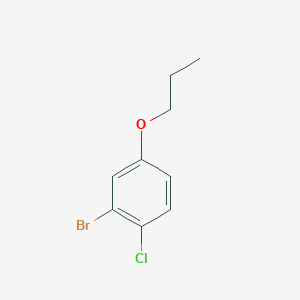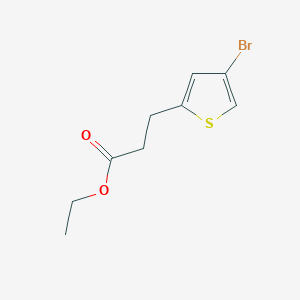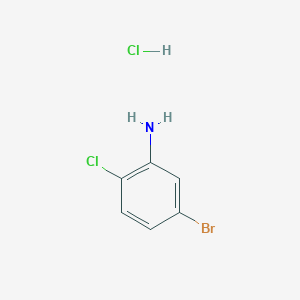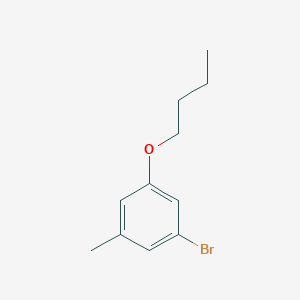
1-Bromo-3-butoxy-5-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-butoxy-5-methylbenzene is an organic compound with the molecular formula C11H15BrO and a molecular weight of 243.14 g/mol . It is a derivative of bromobenzene, where the benzene ring is substituted with a bromine atom, a butoxy group, and a methyl group. This compound is used in various chemical syntheses and research applications.
Preparation Methods
The synthesis of 1-Bromo-3-butoxy-5-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 3-butoxy-5-methylbenzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction conditions usually involve maintaining a controlled temperature to ensure selective bromination at the desired position on the benzene ring.
For industrial production, the process may be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems can also help in monitoring and controlling the reaction parameters more efficiently.
Chemical Reactions Analysis
1-Bromo-3-butoxy-5-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: The butoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 3-butoxy-5-methylanisole.
Scientific Research Applications
1-Bromo-3-butoxy-5-methylbenzene is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and liquid crystals.
Biological Studies: It can be used as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 1-Bromo-3-butoxy-5-methylbenzene in chemical reactions typically involves the formation of a positively charged benzenonium intermediate during electrophilic aromatic substitution . This intermediate is stabilized by the electron-donating effects of the butoxy and methyl groups, which direct the electrophile to the ortho and para positions relative to the substituents.
In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrophobic interactions and hydrogen bonding. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
1-Bromo-3-butoxy-5-methylbenzene can be compared with other similar compounds, such as:
Bromobenzene: A simpler compound with only a bromine atom attached to the benzene ring. It is less reactive due to the absence of additional substituents.
1-Bromo-3-methylbenzene: Lacks the butoxy group, making it less versatile in certain synthetic applications.
1-Bromo-3-butoxybenzene: Similar but lacks the methyl group, which can influence the reactivity and selectivity of the compound in chemical reactions.
The presence of both the butoxy and methyl groups in this compound makes it unique in terms of its reactivity and the range of possible applications.
Properties
IUPAC Name |
1-bromo-3-butoxy-5-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-3-4-5-13-11-7-9(2)6-10(12)8-11/h6-8H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXYQJBIBATXAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=CC(=C1)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Bromo-4-[(ethoxymethyl)sulfanyl]benzene](/img/structure/B8028862.png)
amine](/img/structure/B8028866.png)
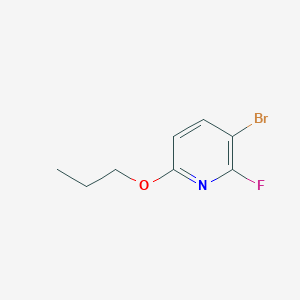
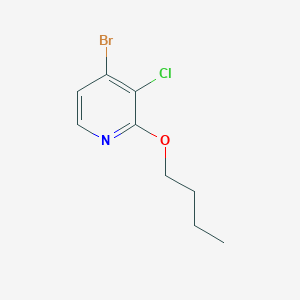
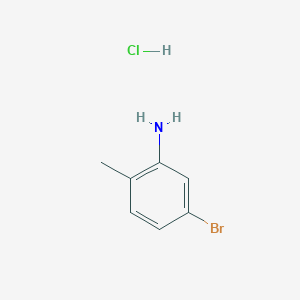
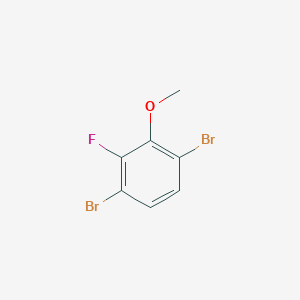
amine](/img/structure/B8028892.png)

